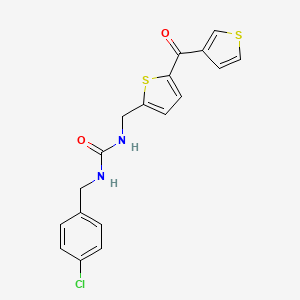

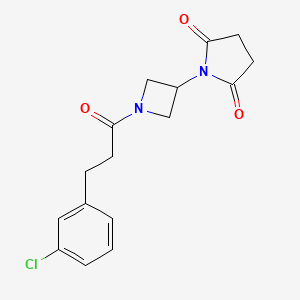

1-(1-(3-(3-氯苯基)丙酰)吖啶-3-基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound could potentially involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用

抗菌和化学治疗应用

研究已经鉴别出具有潜在抗菌和化学治疗特性的新型氮杂咪唑氧基化合物,这些化合物是通过重氮化反应,然后与羟基异吲哚或羟基吡咯烷偶联合成的。这些化合物虽然与查询的化学结构并不完全匹配,但由于其结构特征和抗菌活性而显示出作为化学治疗剂的希望 (Jain, Nagda, & Talesara, 2006)。

新型配位化合物和反应性

一项关于具有环己-1-烯基氧鎓阳离子和桥连吡啶衍生物的铼(I)和(VII)配合物的研究,包括对其合成和表征的讨论,提供了对其独特反应性和潜在应用的见解。尽管重点是铼配合物,但方法和结构考虑对于探索结构相似的化合物的配位化学可能是相关的 (Habarurema et al., 2019)。

抗抑郁和促智药

源自异烟酰腙的席夫碱和 2-氮杂环丁酮的合成和药理学评估已证明具有潜在的抗抑郁和促智活性。这些化合物的结构修饰和生物活性评估强调了氮杂环丁酮骨架对于开发中枢神经系统 (CNS) 活性剂的重要性,这可以为对相似结构的进一步研究提供基础 (Thomas, Nanda, Kothapalli, & Hamane, 2016)。

抗惊厥特性

源自吡咯烷-2,5-二酮的 N-曼尼希碱的发展,包括具有氯苯取代的那些,突出了它们的显着抗惊厥特性。这项研究不仅提供了对这些化合物的合成的见解,还提供了对其体内抗惊厥活性的全面评估,表明了对癫痫和相关疾病的潜在治疗应用 (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013)。

抗菌剂

通过贝克-文卡特拉曼转化合成新型抗菌剂,例如 1-(2', 4'-二羟基-5'-氯苯基)-3-芳基丙烷-1,3-二酮,证明了对新治疗化合物的持续探索。对它们的抗菌功效的评估突出了这些化合物对抗革兰氏阴性菌和革兰氏阳性菌的潜力,表明与查询的化学物质类似的结构特征与抗菌研究相关 (Sheikh, Ingle, & Juneja, 2009)。

未来方向

作用机制

Target of Action

Similar compounds have been reported to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in the function of these channels .

Biochemical Pathways

The interaction with neuronal voltage-sensitive sodium and l-type calcium channels suggests that it may affect the signaling pathways associated with these channels .

Pharmacokinetics

Similar compounds are reported to have good adme/tox results for drug candidates .

Result of Action

Similar compounds have shown beneficial effects in acute models of epilepsy and neuropathic pain management .

Action Environment

The structure of the compound suggests that it may be stable under a variety of conditions.

生化分析

Biochemical Properties

The compound 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the biological activity .

Cellular Effects

The exact cellular effects of 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione are not fully understood due to the limited available research. Compounds with similar structures have been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action for 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not yet fully understood. It is suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

属性

IUPAC Name |

1-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-15(21)6-7-16(19)22/h1-3,8,13H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNDYQGHXHSQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)

![1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole](/img/structure/B2703671.png)

![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)

![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)